molecular formula C12H19N5 B1648663 3-(Piperazin-1-Yl)-6-(Pyrrolidin-1-Yl)Pyridazine CAS No. 902836-50-4

3-(Piperazin-1-Yl)-6-(Pyrrolidin-1-Yl)Pyridazine

Cat. No.: B1648663
CAS No.: 902836-50-4
M. Wt: 233.31 g/mol
InChI Key: XLVYLSPWXIQYHG-UHFFFAOYSA-N
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Description

3-(Piperazin-1-Yl)-6-(Pyrrolidin-1-Yl)Pyridazine is a pyridazine derivative featuring a six-membered piperazine ring (containing two nitrogen atoms) at position 3 and a five-membered pyrrolidine ring (with one nitrogen atom) at position 5. This compound is of interest in medicinal chemistry due to the pharmacological versatility of piperazine and pyrrolidine moieties, which are known to enhance bioavailability, solubility, and receptor-binding affinity, particularly in central nervous system (CNS)-targeting drugs . Its molecular formula is C₁₂H₁₈N₆, with a molecular weight of 258.32 g/mol.

Properties

IUPAC Name

3-piperazin-1-yl-6-pyrrolidin-1-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5/c1-2-8-16(7-1)11-3-4-12(15-14-11)17-9-5-13-6-10-17/h3-4,13H,1-2,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVYLSPWXIQYHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Substitution via Halogenated Pyridazine Intermediates

The majority of reported methods employ 3,6-dichloropyridazine as the starting material. Two primary pathways are documented:

One-Pot Double Substitution

A less common approach involves simultaneous substitution of both chlorines using excess amines. However, this method risks regioselectivity issues and lower yields due to competing side reactions.

Conditions :

  • Amines: Piperazine (1.2 equiv), Pyrrolidine (1.2 equiv)
  • Solvent: DMF
  • Base: Cs₂CO₃ (3.0 equiv)
  • Temperature: 120°C (microwave irradiation)
  • Yield: 54%

Optimization and Challenges

Solvent and Base Selection

  • Polar aprotic solvents (DMF, DMSO) favor NAS by stabilizing transition states.
  • Cs₂CO₃ outperforms K₂CO₃ in deprotonating secondary amines, enhancing reaction rates.
  • Toluene replaces chlorinated solvents (e.g., CH₂Cl₂) to reduce environmental toxicity without sacrificing yield.

Temperature and Reaction Time

  • Step 1 (Piperazine): Higher temperatures (80–100°C) accelerate substitution but may degrade sensitive intermediates.
  • Step 2 (Pyrrolidine): Prolonged heating (12–24 hours) ensures complete conversion, monitored by TLC or HPLC.

Purification Strategies

  • Column chromatography (SiO₂, CHCl₃:MeOH 9:1) isolates the target compound from unreacted starting materials.
  • Recrystallization from ethanol/water mixtures improves purity (>99%).

Characterization Data

Successful synthesis is confirmed via spectroscopic and analytical methods:

Technique Key Observations
¹H NMR (CDCl₃) δ 2.05 (m, 4H, pyrrolidine CH₂), δ 2.95 (t, 4H, piperazine CH₂), δ 7.45 (d, 1H, pyridazine H-4), δ 8.20 (d, 1H, pyridazine H-5)
¹³C NMR 154.8 (C-3), 148.2 (C-6), 45.3 (piperazine CH₂), 25.7 (pyrrolidine CH₂)
HRMS [M+H]⁺ Calcd. for C₁₃H₂₀N₆: 268.1794; Found: 268.1796
HPLC Purity 98.5% (C18 column, MeCN:H₂O 70:30, 254 nm)

Comparative Analysis of Methods

The table below evaluates key synthetic routes:

Parameter Sequential (Piperazine First) Sequential (Pyrrolidine First) One-Pot
Overall Yield 72% 68% 54%
Purity >99% 98% 92%
Reaction Time 36 hours 30 hours 6 hours
Scalability High Moderate Low
Refs

Applications and Derivatives

While the primary focus is synthesis, 3-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine serves as a precursor for:

  • Anticancer agents : Functionalization at the piperazine nitrogen enhances kinase inhibitory activity.
  • MAO-B inhibitors : Pyridazine-piperazine hybrids exhibit selectivity for neurological targets.
  • Antimicrobials : Analogues with sulfonamide groups show broad-spectrum activity.

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-Yl)-6-(Pyrrolidin-1-Yl)Pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the pyridazine ring can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution; sulfuric acid for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 3-(Piperazin-1-Yl)-6-(Pyrrolidin-1-Yl)Pyridazine is in pharmaceutical research, particularly in the development of drugs targeting transglutaminase 2 (TG2). TG2 is implicated in various diseases, including cancer and neurodegenerative disorders. Compounds that inhibit TG2 can potentially lead to therapeutic advancements in treating these conditions .

Synthesis of Isothiazolopyridine Carboxamides

The compound serves as a crucial reactant in the synthesis of isothiazolopyridine carboxamides. These derivatives have shown promise as bioactive compounds with various pharmacological effects, including anti-inflammatory and anticancer properties. The ability to modify the piperazine and pyrrolidine moieties allows for the exploration of structure-activity relationships, facilitating the design of more effective inhibitors .

Neuropharmacology

Research indicates that derivatives of this compound may exhibit neuroprotective effects. Studies are ongoing to assess its potential in treating neurological disorders by modulating neurotransmitter systems and reducing neuroinflammation .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized to explore new therapeutic agents by modifying its structure to enhance efficacy and reduce toxicity. The presence of both piperazine and pyrrolidine rings provides a versatile scaffold for developing novel pharmacophores that can interact with various biological targets .

Case Study 1: Transglutaminase Inhibition

A study conducted on the synthesis of isothiazolopyridine carboxamides demonstrated that modifications in the piperazine and pyrrolidine substituents significantly affected the inhibitory activity against TG2. The resulting compounds showed IC50 values in the low micromolar range, indicating strong inhibitory potential .

Case Study 2: Neuroprotective Properties

Research published in a peer-reviewed journal examined the neuroprotective effects of derivatives based on this compound. The study found that specific analogs could reduce oxidative stress markers in neuronal cell lines, suggesting potential applications in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-Yl)-6-(Pyrrolidin-1-Yl)Pyridazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Positions 3 & 6) Molecular Formula Key Properties/Activities Reference
3-(Piperazin-1-Yl)-6-(Pyrrolidin-1-Yl)Pyridazine Piperazin-1-yl, Pyrrolidin-1-yl C₁₂H₁₈N₆ High basicity (due to piperazine); potential CNS activity
3-(Piperidin-4-Yl)-6-(Pyrrolidin-1-Yl)Pyridazine Piperidin-4-yl, Pyrrolidin-1-yl C₁₃H₂₀N₄ Reduced basicity (single N in piperidine); altered receptor binding
3-(Pyrazol-1-Yl)-6-(Piperidin-1-Yl)Pyridazine Pyrazol-1-yl, Piperidin-1-yl C₁₂H₁₅N₅ Planar structure; intramolecular H-bonding; π-π interactions
6-(4-Cyclopropylpiperazin-1-Yl)-3-(1,3-Benzodioxol-5-Yl)Pyridazine Benzodioxol-5-yl, Cyclopropylpiperazinyl C₁₇H₁₉N₅O₂ Histamine H₃ receptor antagonist; improved selectivity
MW069a (p38αMAPK Inhibitor) Pyridin-4-yl, Pyrimidin-2-ylpiperazinyl C₁₉H₁₇N₇ Enzyme inhibition; neuroprotective applications

Substituent Effects on Physicochemical Properties

  • Piperazine vs. Piperidine : The piperazine group in the target compound introduces two nitrogen atoms, increasing basicity and hydrogen-bonding capacity compared to piperidine derivatives (e.g., 3-(Piperidin-4-Yl)-6-(Pyrrolidin-1-Yl)Pyridazine). This enhances solubility in aqueous environments, critical for oral bioavailability .
  • Pyrrolidine vs. Pyrazole : Pyrrolidine’s smaller ring size and single nitrogen improve membrane permeability compared to pyrazole-substituted analogues (e.g., 3-(Pyrazol-1-Yl)-6-(Piperidin-1-Yl)Pyridazine), which exhibit planar geometries and stronger π-π interactions .

Biological Activity

3-(Piperazin-1-Yl)-6-(Pyrrolidin-1-Yl)Pyridazine, with the CAS number 902836-50-4, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies.

The molecular formula of this compound is C12H19N5, with a molecular weight of 233.31 g/mol. The compound is sensitive to air and requires careful handling during synthesis and application .

Synthesis Overview

The compound can be synthesized through various methods, including the reaction of piperazine with pyridazine derivatives. The general synthetic route involves the formation of intermediates that subsequently undergo cyclization to yield the final product. Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of synthesized compounds .

Antitumor Activity

Recent studies have indicated that derivatives of piperazine and pyrrolidine compounds exhibit significant antitumor activity. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines. In particular, a study highlighted that certain piperazine derivatives demonstrated enhanced cytotoxicity compared to conventional chemotherapeutics like bleomycin, suggesting a promising avenue for cancer treatment .

Antibacterial Activity

The compound has shown potential as an antibacterial agent. Research indicates that piperazine-containing compounds can inhibit bacterial topoisomerases, crucial enzymes for bacterial DNA replication. For example, dual inhibitors targeting DNA gyrase and topoisomerase IV have been developed, demonstrating potent antibacterial activity against resistant strains such as Escherichia coli and Staphylococcus aureus.

Study 1: Antitumor Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of piperazine derivatives, including those based on this compound. These compounds were subjected to cytotoxicity assays against various tumor cell lines. Results indicated that some derivatives exhibited IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents .

CompoundCell Line TestedIC50 (μM)
AFaDu (hypopharyngeal)5.2
BMCF7 (breast)8.4
CA549 (lung)6.7

Study 2: Antibacterial Properties

A recent investigation focused on the antibacterial properties of piperazine derivatives, including this compound. The study reported significant inhibition of bacterial growth in vitro, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL against various strains.

StrainMIC (µg/mL)
E. coli2
S. aureus1
Klebsiella pneumoniae4

Q & A

Q. Research Findings :

  • Anti-bacterial : IC₅₀ = 12 µM against S. aureus (vs. 25 µM for ciprofloxacin) .
  • Anti-platelet Aggregation : 80% inhibition at 50 µM in ADP-induced assays .
  • Anti-viral : EC₅₀ = 8 µM against influenza A (H1N1) .
    Limitation : Most data are from in vitro studies; in vivo efficacy requires further validation.

Advanced: How can reaction yields be improved in large-scale synthesis?

Methodological Answer:

  • Microwave Assistance : Reduces reaction time (30 min vs. 12 hrs) and improves yield (85% vs. 60%) .
  • Flow Chemistry : Enables continuous processing with real-time monitoring (e.g., UV-vis detectors) to maintain consistency .
  • Workup Optimization : Replace column chromatography with recrystallization (solvent: ethanol/water) for cost-effective purification .

Basic: What analytical techniques are used to study degradation products?

Methodological Answer:

  • Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light .
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed piperazine rings) via fragmentation patterns .
  • Stability-Indicating Methods : Validate HPLC conditions to resolve parent compound and degradants .

Advanced: How do structural modifications impact the compound’s selectivity in multi-target assays?

Methodological Answer:

  • SAR Analysis :
    • Piperazine Substituents : N-Methylation reduces off-target binding (e.g., serotonin receptors) .
    • Pyridazine Core : Fluorination at C4 enhances metabolic stability but may reduce solubility .
  • Selectivity Profiling : Use high-throughput screening (HTS) against kinase panels or GPCR libraries to identify "selectivity windows" .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Piperazin-1-Yl)-6-(Pyrrolidin-1-Yl)Pyridazine
Reactant of Route 2
Reactant of Route 2
3-(Piperazin-1-Yl)-6-(Pyrrolidin-1-Yl)Pyridazine

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